Antibiotic PF 1018

Übersicht

Beschreibung

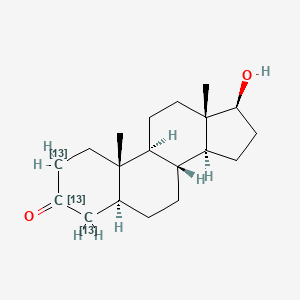

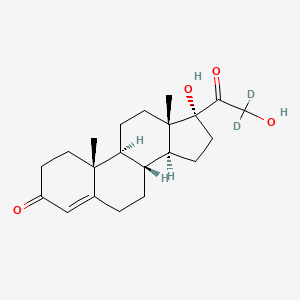

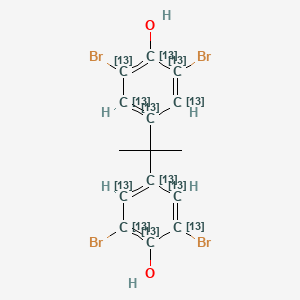

Antibiotic PF 1018 is a compound with the molecular formula C28H35NO3 and a molecular weight of 433.59 g/mol . It is a type of alkaloid and is derived from Sclerophoma pythiophila . It is a powder in physical form . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Biofilm Eradication and Prevention

Antibiotic PF 1018 has been identified as a potent anti-biofilm agent. It functions by targeting (p)ppGpp, a critical signal in biofilm development, effectively preventing biofilm formation and eradicating mature biofilms in various bacterial pathogens like Pseudomonas aeruginosa, Escherichia coli, and others. This action is significant as biofilms demonstrate substantial resistance to conventional antibiotics and are responsible for a large proportion of infections (de la Fuente-Nunez et al., 2014).

Enhancement of Antibiotic Efficacy

PF 1018 has shown synergistic effects when combined with various antibiotics. This combination significantly lowers the concentration of antibiotics required to treat biofilms formed by multidrug-resistant pathogens. This discovery offers a new strategy in combating infections caused by resistant bacteria, particularly those forming biofilms (Reffuveille et al., 2014).

Bactericidal Peptide Function

Research on PF 1018 reveals that its antimicrobial activity might not rely on specific recognition of the stringent response messenger (p)ppGpp. This finding suggests a broader mechanism of action for PF 1018, potentially making it effective against a wider range of bacterial species (Andresen et al., 2016).

Genetically Modified Phage Therapy

PF 1018 has been explored in bacteriophage therapy, where it is inserted into phage genomes to combat bacterial infections. This innovative approach enhances the effectiveness of phages against bacterial planktonic cultures and biofilms, showcasing a novel method in addressing resistant infections (Lemon et al., 2019).

Antibiofilm Activity Against Food-Pathogens

PF 1018 has demonstrated potent antibiofilm activity against Salmonella enterica, a major cause of food-borne illnesses. This indicates its potential application in active packaging and water disinfectants, offering an alternative approach to controlling food-related pathogenic bacteria (Festa et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Antibiotic PF 1018, also known as the antimicrobial peptide 1018, primarily targets bacterial cells . It has significant bactericidal and antibiofilm activity against various bacterial pathogens, including Listeria monocytogenes isolates, and different strains and serotypes of Salmonella . It was initially proposed that 1018 specifically disrupts biofilms by inhibiting the stringent response via direct interaction with the intracellular nucleotide (p)ppGpp , a key regulator of bacterial virulence, biofilm formation, and antibiotic tolerance .

Mode of Action

The mode of action of 1018 involves distinct interactions with eukaryotic and bacterial membranes . These differential interactions form the basis of its specificity and bactericidal activity . The peptide 1018 interacts with the bacterial cell wall, permeates the cell membrane, and binds to the stringent response signaling molecule ppGpp .

Biochemical Pathways

The biochemical pathways affected by 1018 involve the stringent response, a stress response in bacteria . The peptide 1018 disrupts this response, leading to changes in bacterial virulence, biofilm formation, and antibiotic tolerance . It also regulates the expression of ppGpp metabolism and biofilm-forming related genes .

Pharmacokinetics

It’s important to note that the principles of pharmacokinetics/pharmacodynamics (pk/pd) have become a backbone of antibiotic drug development and dose selection for novel as well established antimicrobials .

Result of Action

The result of 1018’s action is the potent antibacterial activity: it kills bacteria, disperses biofilms, and inhibits bacterial swarming . It also reduces levels of lipopolysaccharide-induced cytokine production . Furthermore, it has been shown to enhance the action of conventional antibiotics against bacterial biofilms .

Action Environment

The action of 1018 can be influenced by environmental factors. For instance, the peptide 1018 has higher temperature, pH, and pepsase stabilities, providing it better processing, storage, and internal environmental tolerance . This makes 1018 a potential candidate peptide for the treatment of infections caused by certain pathogenic bacteria, especially some that are resistant to current antibiotics .

Biochemische Analyse

Biochemical Properties

Antibiotic PF 1018 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The structural complexity of antimicrobials like this compound is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight . These unusual chemical properties are a function of the cellular penetration requirements and the pharmacodynamic behavior of antibacterial drugs .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. A mutant peptide of innate defense regulator (IDR-)1018 named 1018M was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane and binding to stringent response signaling molecule ppGpp . It also exerts its activity by disrupting genomic DNA, regulating the expression of ppGpp metabolism and biofilm forming related genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. The 1018M peptide was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane, and binding to stringent response signaling molecule ppGpp . This indicates that this compound may have a similar mechanism of action.

Eigenschaften

IUPAC Name |

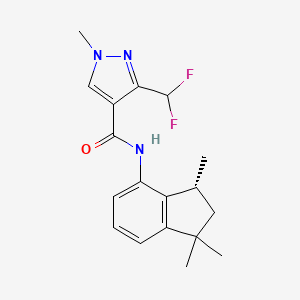

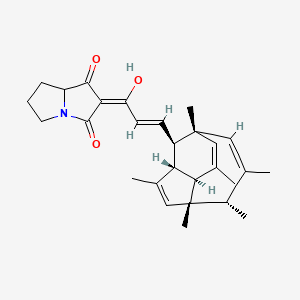

(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+/t18-,19+,20?,22+,24+,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIULZTNJKEMP-GNSLTYSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C(=C\[C@@]2(C=C([C@H]3[C@]1(C=C([C@@H]3[C@H]2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019957 | |

| Record name | Antibiotic PF 1018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131256-42-3 | |

| Record name | PF 1018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131256423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic PF 1018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.